

Application Notes and Protocols: In Vitro Reconstitution of Iron-Sulfur Clusters with ApbC

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Compound of Interest

Compound Name: *lpabc*

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Introduction

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous cofactors essential for a myriad of cellular processes, including electron transfer, metabolic catalysis, DNA repair, and gene regulation. The biosynthesis of these clusters is a complex process involving dedicated protein machineries. ApbC is a homodimeric ATPase that has been identified as a key player in Fe-S cluster metabolism, acting as a scaffold protein for the assembly and transfer of these vital cofactors.[1][2] Understanding the mechanism of Fe-S cluster reconstitution on ApbC is crucial for elucidating its role in cellular physiology and for the potential development of therapeutic agents targeting Fe-S cluster-dependent pathways.

These application notes provide a detailed protocol for the in vitro chemical reconstitution of iron-sulfur clusters on ApbC and subsequent functional analysis.

Data Presentation

Table 1: Stoichiometry of Iron and Sulfide Binding to ApbC

This table summarizes the molar ratio of iron and sulfide bound to the ApbC monomer after chemical reconstitution. The data indicates that ApbC binds approximately two moles of iron

and two moles of sulfide per monomer, suggesting the formation of a [2Fe-2S] or [4Fe-4S] cluster.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Component	Moles per Mole of ApbC Monomer
Iron (Fe)	2.2 ± 0.1
Sulfide (S ²⁻)	2.1 ± 0.1

Data are presented as mean \pm standard deviation.

Table 2: Spectroscopic Properties of Reconstituted Holo-ApbC

The UV-visible absorption spectrum of chemically reconstituted ApbC exhibits features characteristic of proteins containing [4Fe-4S] clusters.[\[3\]](#)

Parameter	Value
Absorbance Maximum (λ_{max})	~400 nm
Extinction Coefficient (ϵ_{400})	$7.0 \text{ mM}^{-1} \text{ cm}^{-1}$
A_{400}/A_{280} Ratio	0.15

Experimental Protocols

Protocol 1: Chemical Reconstitution of Iron-Sulfur Cluster on ApbC

This protocol describes the anaerobic chemical reconstitution of an Fe-S cluster onto purified apo-ApbC protein. All steps must be performed under strict anaerobic conditions to prevent the degradation of the oxygen-labile Fe-S cluster.[\[3\]](#)[\[4\]](#)

Materials:

- Purified ApbC protein

- Dithiothreitol (DTT)
- Ferric chloride (FeCl_3) or Ferric ammonium citrate
- Sodium sulfide (Na_2S)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Sodium chloride (NaCl) (e.g., 150 mM)
- Desalting column (e.g., Sephadex G-25)
- Anaerobic chamber or glove box
- Gas-tight syringes

Procedure:

- Preparation of Apo-ApbC:
 - Prepare a solution of purified ApbC in anaerobic Tris-HCl buffer containing NaCl.
 - Treat the ApbC solution with 5 mM DTT for 1 hour at room temperature to ensure the cysteine residues are reduced.
- Reconstitution Reaction:
 - In the anaerobic chamber, add a 5- to 10-fold molar excess of FeCl_3 to the ApbC solution.
 - Slowly add an equimolar amount of Na_2S to the solution with gentle stirring.
 - Incubate the reaction mixture for 1-2 hours at room temperature. The solution should develop a reddish-brown color, indicative of Fe-S cluster formation.
- Removal of Excess Reagents:
 - Pass the reconstitution mixture through a desalting column pre-equilibrated with anaerobic Tris-HCl buffer to remove excess iron and sulfide.

- Collect the protein fraction, which should now contain holo-ApbC.
- Spectroscopic Analysis:
 - Measure the UV-visible absorption spectrum of the reconstituted holo-ApbC from 300 to 800 nm. A characteristic peak around 400 nm confirms the presence of the Fe-S cluster.^[3]
- Quantification of Iron and Sulfide:
 - Determine the protein concentration using a standard method (e.g., Bradford assay).
 - Quantify the iron and acid-labile sulfide content of the holo-protein using established colorimetric assays.

Protocol 2: In Vitro Functional Assay of Holo-ApbC

This protocol assesses the ability of reconstituted holo-ApbC to transfer its Fe-S cluster to an acceptor apoprotein, such as the yeast isopropylmalate isomerase (Leu1).^{[2][3]} The activation of apo-Leu1 is monitored by measuring the increase in its enzymatic activity.

Materials:

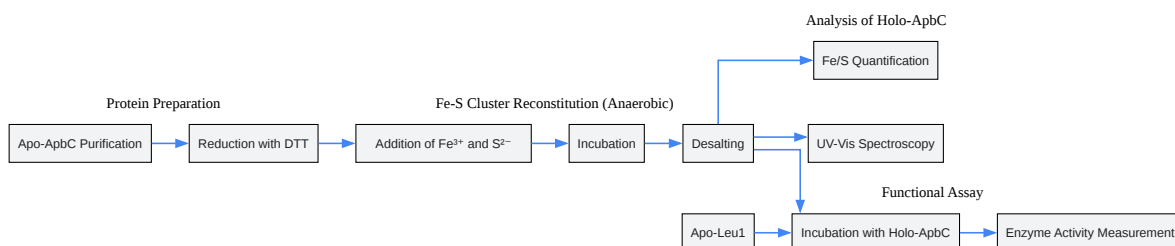
- Reconstituted holo-ApbC
- Purified apo-Leu1
- Assay buffer for Leu1 activity
- Substrate for Leu1 (e.g., isopropylmalate)
- Spectrophotometer

Procedure:

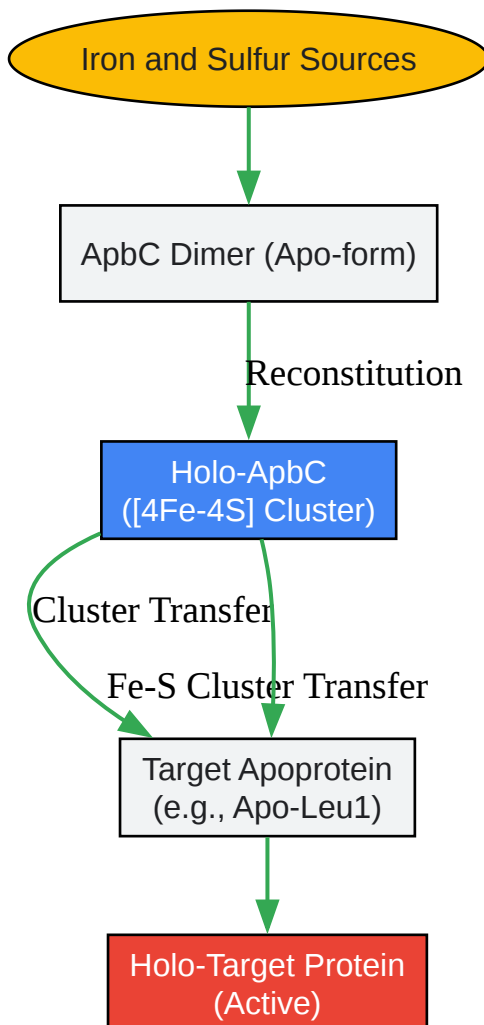
- Activation of Apo-Leu1:
 - In an anaerobic cuvette, mix reconstituted holo-ApbC with apo-Leu1 in the appropriate assay buffer. A molar ratio of 2 moles of ApbC per 1 mole of apo-Leu1 is recommended for maximal activation.^{[1][2]}

- Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for Fe-S cluster transfer.
- Measurement of Leu1 Activity:
 - Initiate the enzymatic reaction by adding the substrate for Leu1.
 - Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
 - Calculate the specific activity of the reconstituted Leu1.
- Controls:
 - Include a negative control with apo-Leu1 alone (no holo-ApbC) to determine the background activity.
 - Include another control with holo-ApbC alone to ensure it does not contribute to the measured activity.

Visualizations



Fe-S Cluster Assembly on ApbC



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